molecular formula C12H7FN2O B2583165 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine CAS No. 52333-47-8

2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine

Cat. No.: B2583165
CAS No.: 52333-47-8
M. Wt: 214.199
InChI Key: RGYDWZUDJZVSSM-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that features both an oxazole and a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .

Scientific Research Applications

2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its role in developing new therapeutic agents, particularly in oncology and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

  • Photophysical Properties : The fluorescence behavior of 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine is influenced by its excited-state properties. The Marcus theory describes its radiative back electron transfer, which involves solvent reorganization energy, transition dipole moments, and energy differences between ground and excited states .
  • Biological Activity : Some derivatives of this compound exhibit antibacterial properties. Their mode of action likely involves interactions with cellular targets, but further studies are needed to fully understand their biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with 2-chloropyridine-3-carboxylic acid under specific conditions to form the desired oxazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the fluorophenyl ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine
  • 2-(4-Trifluoromethylphenyl)oxazolo[4,5-b]pyridine
  • 2-(4-Trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine

Uniqueness

2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs .

Properties

IUPAC Name

2-(4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYDWZUDJZVSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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